molecular formula C7H3BrF4O B1410628 2-Bromo-6-fluoro-3-(trifluoromethyl)phenol CAS No. 1804908-41-5

2-Bromo-6-fluoro-3-(trifluoromethyl)phenol

Cat. No.: B1410628
CAS No.: 1804908-41-5
M. Wt: 259 g/mol
InChI Key: VIHXGLRAYYDXTQ-UHFFFAOYSA-N
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Description

2-Bromo-6-fluoro-3-(trifluoromethyl)phenol is an aromatic compound with the molecular formula C7H3BrF4O It is characterized by the presence of bromine, fluorine, and trifluoromethyl groups attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-fluoro-3-(trifluoromethyl)phenol typically involves the bromination and fluorination of a phenol derivative. One common method is the electrophilic aromatic substitution reaction, where a phenol is treated with bromine and fluorine sources under controlled conditions to introduce the desired substituents.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination and fluorination processes. These processes are optimized for high yield and purity, often utilizing catalysts and specific reaction conditions to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-fluoro-3-(trifluoromethyl)phenol can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction: The phenol group can be oxidized to form quinones or reduced to form hydroquinones.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols for nucleophilic substitution, and electrophiles like halogens for electrophilic substitution.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used for oxidation.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino derivative, while oxidation can produce a quinone derivative.

Scientific Research Applications

2-Bromo-6-fluoro-3-(trifluoromethyl)phenol has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of fluorinated aromatic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: It is used in the production of specialty chemicals and materials, including agrochemicals and polymers.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-fluoro-6-(trifluoromethyl)phenol
  • 2-Bromo-6-fluoro-4-(trifluoromethyl)phenol
  • 2-Bromo-3-fluoro-6-(trifluoromethyl)phenol

Uniqueness

2-Bromo-6-fluoro-3-(trifluoromethyl)phenol is unique due to its specific substitution pattern on the phenol ring. The combination of bromine, fluorine, and trifluoromethyl groups imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.

Properties

IUPAC Name

2-bromo-6-fluoro-3-(trifluoromethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrF4O/c8-5-3(7(10,11)12)1-2-4(9)6(5)13/h1-2,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIHXGLRAYYDXTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C(F)(F)F)Br)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrF4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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